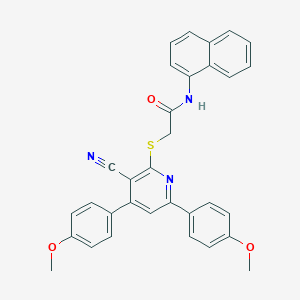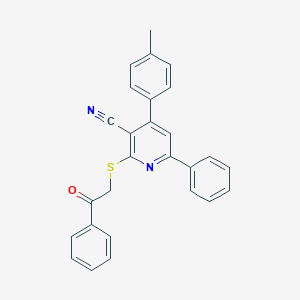![molecular formula C13H20ClNO B409328 N-[(4-methoxyphenyl)methyl]cyclopentanamine CAS No. 435345-22-5](/img/structure/B409328.png)
N-[(4-methoxyphenyl)methyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol It is characterized by the presence of a cyclopentane ring attached to an amine group, which is further connected to a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-[(4-methoxyphenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]cyclopentanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(4-methoxyphenyl)methyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-[(4-methoxyphenyl)methyl]cyclobutanamine: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
N-[(4-methoxyphenyl)methyl]cycloheptanamine: Similar structure but with a cycloheptane ring instead of a cyclopentane ring.
Uniqueness: N-[(4-methoxyphenyl)methyl]cyclopentanamine is unique due to its specific ring size and the presence of a methoxy group on the phenyl ring. This combination of structural features can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Properties
CAS No. |
435345-22-5 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-8-6-11(7-9-13)10-14-12-4-2-3-5-12;/h6-9,12,14H,2-5,10H2,1H3;1H |
InChI Key |
PJAAJFRVPSRXFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2CCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohexyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B409249.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409253.png)

![3-amino-N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409255.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409256.png)

![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B409259.png)
![[3-(Tetrazol-1-yl)phenyl] 4-chlorobenzoate](/img/structure/B409263.png)
![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B409264.png)

![(2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B409266.png)

